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Compound of Interest

Compound Name: Tyrosinase-IN-22

Cat. No.: B1227107 Get Quote

This technical guide provides a comprehensive overview of Tyrosinase-IN-22, a potent

tyrosinase inhibitor also identified as 5-Chloro-2-mercaptobenzimidazole. This document is

intended for researchers, scientists, and drug development professionals interested in its

synthesis, biological activity, and mechanism of action.

Chemical and Physical Properties
Tyrosinase-IN-22 is a solid, white to yellowish crystalline powder.[1][2] Its core structure is a

benzimidazole ring with a chlorine substituent and a thiol group. Key physicochemical

properties are summarized in the table below.
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Property Value Reference

CAS Number 25369-78-2 [1][2][3][4][5][6]

Molecular Formula C₇H₅ClN₂S [2][3]

Molecular Weight 184.64 g/mol [2]

IUPAC Name
5-chloro-1,3-dihydro-2H-

benzimidazole-2-thione
[3]

Synonyms

5-Chloro-2-

mercaptobenzimidazole,

Tyrosinase-IN-22

[1]

Melting Point >250 °C [3]

Appearance
White to yellowish crystalline

powder
[1][2]

Purity >98.0% [2]

Synthesis
The synthesis of 5-Chloro-2-mercaptobenzimidazole can be achieved through the

condensation of 4-chloro-o-phenylenediamine with carbon disulfide. While a specific detailed

protocol for this exact compound is not readily available in the searched literature, a general

and adaptable method for the synthesis of 2-mercaptobenzimidazole derivatives is described.

[3][7]

Experimental Protocol: Synthesis of 2-
Mercaptobenzimidazole Derivatives
This protocol is adapted from a general method for synthesizing 2-mercaptobenzimidazole

derivatives and can be applied using 4-chloro-o-phenylenediamine as the starting material.[3]

[7]

Materials:

4-chloro-o-phenylenediamine
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Carbon disulfide

Absolute ethanol

Sodium hydroxide

Concentrated hydrochloric acid

Procedure:

Dissolve 4-chloro-o-phenylenediamine in absolute ethanol in an autoclave.

Add carbon disulfide to the solution.

Seal the autoclave and heat at 150°C for 15 hours.

After cooling, transfer the reaction mixture to a beaker.

Add a 10% sodium hydroxide solution to remove any unreacted o-phenylenediamine.

Acidify the mixture with concentrated hydrochloric acid to precipitate the 5-Chloro-2-

mercaptobenzimidazole.

Filter the precipitate, dry it, and recrystallize from an ethanol/water mixture.

Start
4-chloro-o-phenylenediamine

+ Carbon Disulfide
+ Ethanol

Heat in Autoclave
(150°C, 15h) Cool Reaction Mixture Add 10% NaOH Acidify with conc. HCl Filter Precipitate Dry Precipitate Recrystallize

(Ethanol/Water) 5-Chloro-2-mercaptobenzimidazole

Click to download full resolution via product page

Synthesis workflow for 5-Chloro-2-mercaptobenzimidazole.

Biological Activity
Tyrosinase-IN-22 is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1]

It also exhibits significant antioxidant properties.
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Tyrosinase Inhibition
Tyrosinase-IN-22 inhibits both the monophenolase and diphenolase activities of tyrosinase.

The inhibitory concentrations (IC₅₀) against L-tyrosine and L-DOPA as substrates have been

determined.

Substrate IC₅₀ (nM) Reference

L-tyrosine 60 [1]

L-DOPA 30 [1]

Experimental Protocol: Tyrosinase Inhibition Assay
This protocol is based on the spectrophotometric measurement of dopachrome formation from

the oxidation of L-DOPA by mushroom tyrosinase.[8]

Materials:

Mushroom Tyrosinase

L-DOPA (3,4-dihydroxyphenylalanine)

Phosphate buffer (pH 6.8)

Tyrosinase-IN-22 (test compound)

Kojic acid (positive control)

96-well microplate

Spectrophotometer

Procedure:

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

Prepare various concentrations of Tyrosinase-IN-22 and kojic acid in a suitable solvent.
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In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound or

positive control.

Initiate the reaction by adding the L-DOPA solution to each well.

Measure the absorbance at 450-475 nm at regular intervals to determine the rate of

dopachrome formation.

Calculate the percentage of tyrosinase inhibition for each concentration of the test

compound.

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor

concentration.

Start

Prepare Solutions:
- Tyrosinase

- L-DOPA
- Test Compound

- Buffer

Add to 96-well plate:
- Buffer

- Tyrosinase
- Test Compound

Add L-DOPA to
initiate reaction

Measure Absorbance
(450-475 nm) Calculate % Inhibition Determine IC50 Value End

Click to download full resolution via product page

Workflow for the tyrosinase inhibition assay.

Antioxidant Activity
The antioxidant potential of Tyrosinase-IN-22 can be evaluated using the DPPH (2,2-diphenyl-

1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the ability of the test compound to scavenge the stable DPPH free

radical.[4][9]

Materials:

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or Ethanol
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Tyrosinase-IN-22 (test compound)

Ascorbic acid (positive control)

96-well microplate

Spectrophotometer

Procedure:

Prepare a stock solution of DPPH in methanol or ethanol.

Prepare various concentrations of Tyrosinase-IN-22 and ascorbic acid.

In a 96-well plate, add the DPPH solution to each well.

Add the test compound or positive control to the respective wells.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm.

Calculate the percentage of DPPH radical scavenging activity.

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50%

of the DPPH radicals.

Start

Prepare Solutions:
- DPPH

- Test Compound
- Control

Mix DPPH solution with
Test Compound/Control

Incubate in Dark
(30 minutes)

Measure Absorbance
(517 nm) Calculate % Scavenging Activity Determine IC50 Value End

Click to download full resolution via product page

Workflow for the DPPH antioxidant assay.

Mechanism of Action: Anti-Melanogenic Properties
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Tyrosinase-IN-22 exerts its anti-melanogenic effects not only by directly inhibiting the

tyrosinase enzyme but also potentially by modulating the signaling pathways that regulate its

expression. The primary pathway controlling melanogenesis is the cAMP/PKA/CREB/MITF

signaling cascade.[9][10][11]

Upon stimulation by factors such as α-melanocyte-stimulating hormone (α-MSH), the

intracellular levels of cyclic AMP (cAMP) increase, leading to the activation of Protein Kinase A

(PKA).[9][11] PKA then phosphorylates the cAMP response element-binding protein (CREB),

which in turn upregulates the expression of the Microphthalmia-associated Transcription Factor

(MITF).[9][10][11] MITF is the master regulator of melanogenic gene expression, including the

gene for tyrosinase.[12]

Benzimidazole-based inhibitors have been shown to interrupt this pathway. It is proposed that

Tyrosinase-IN-22 may interfere with the phosphorylation of CREB, thereby suppressing the

expression of MITF and subsequently reducing the production of tyrosinase.[13]
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Proposed mechanism of action for Tyrosinase-IN-22 in the melanogenesis signaling pathway.
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Conclusion
Tyrosinase-IN-22 (5-Chloro-2-mercaptobenzimidazole) is a highly effective inhibitor of the

tyrosinase enzyme, with demonstrated anti-melanogenic and antioxidant properties. Its

mechanism of action likely involves both direct enzyme inhibition and the downregulation of

tyrosinase expression through the modulation of the cAMP/PKA/CREB/MITF signaling

pathway. This profile makes it a compelling candidate for further research and development in

the fields of dermatology and cosmetology for the treatment of hyperpigmentation disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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